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Compound of Interest

Compound Name: Ala-Thr

Cat. No.: B13897693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the

dipeptide L-alanyl-L-threonine. It is designed to be a valuable resource for researchers and

professionals involved in drug development and other scientific disciplines where the

characterization of small biomolecules is crucial. This document compiles available

spectroscopic data, details relevant experimental protocols, and presents a logical workflow for

the biological investigation of this dipeptide.

Physicochemical Properties of L-alanyl-L-threonine
L-alanyl-L-threonine (Ala-Thr) is a dipeptide composed of the amino acids L-alanine and L-

threonine linked by a peptide bond.[1] Its structure and basic properties are fundamental to

understanding its spectroscopic and biological behavior.
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Property Value Source

Molecular Formula C₇H₁₄N₂O₄ PubChem[1]

Molecular Weight 190.20 g/mol PubChem[1]

Monoisotopic Mass 190.09535693 Da PubChem[1]

IUPAC Name

(2S,3R)-2-[[(2S)-2-

aminopropanoyl]amino]-3-

hydroxybutanoic acid

PubChem[1]

Canonical SMILES
C--INVALID-LINK--O)NC(=O)--

INVALID-LINK--N">C@HO
PubChem [

Physical Description Solid Human Metabolome Database

Spectroscopic Data
This section summarizes the available spectroscopic data for L-alanyl-L-threonine. Due to the

limited availability of experimentally derived public data for this specific dipeptide, predicted

data and general characteristics are included where applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in

solution. The following table presents the predicted ¹H NMR spectral data for L-alanyl-L-

threonine.

Table 2.1: Predicted ¹H NMR Spectral Data for L-alanyl-L-threonine
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Atom
Predicted Chemical Shift
(ppm)

Multiplicity

Hα (Ala) 4.15 Quartet

Hβ (Ala) 1.45 Doublet

Hα (Thr) 4.35 Doublet

Hβ (Thr) 4.25 Multiplet

Hγ (Thr) 1.25 Doublet

Note: This data is based on prediction and should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The PubChem database indicates the availability of an FTIR spectrum for L-alanyl-L-threonine,

obtained using the KBr wafer technique.[1] Key expected absorption bands for a dipeptide like

L-alanyl-L-threonine are listed below.

Table 2.2: Expected Infrared Absorption Bands for L-alanyl-L-threonine

Wavenumber (cm⁻¹) Vibration Functional Group

~3300-3000 N-H stretch Amine (NH₃⁺), Amide

~3000-2800 C-H stretch Aliphatic

~1680-1630 C=O stretch Amide I

~1570-1510 N-H bend Amide II

~1725-1700 C=O stretch Carboxylic acid (COOH)

~1400-1300 O-H bend Carboxylic acid

~3500-3200 O-H stretch Hydroxyl group

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. The monoisotopic mass of L-alanyl-L-threonine is 190.09535693 Da.[1]

Table 2.3: Mass Spectrometry Data for L-alanyl-L-threonine

Parameter Value

Monoisotopic Mass 190.09535693 Da

Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a valuable tool for studying the secondary structure of

peptides in solution. While specific experimental CD data for L-alanyl-L-threonine is not readily

available, the technique can be used to assess its conformational preferences.

Experimental Protocols
This section outlines detailed methodologies for the key spectroscopic techniques used in the

characterization of dipeptides like L-alanyl-L-threonine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

Sample Preparation: Dissolve 5-10 mg of L-alanyl-L-threonine in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard (e.g.,

DSS or TMS).

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the spectrometer.

Acquire a standard 1D proton spectrum. Typical parameters include a 30-degree pulse

angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
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Process the data by applying a Fourier transform, phase correction, and baseline

correction.

¹³C NMR Acquisition:

Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence.

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

2D NMR (Optional but Recommended):

Acquire COSY (Correlated Spectroscopy) to establish proton-proton couplings.

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their

directly attached carbons.

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-

carbon correlations.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in L-alanyl-L-threonine.

Protocol:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of L-alanyl-L-threonine with approximately 100-200 mg of

dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder

is obtained.

Press the powder into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier-transform infrared spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder and record the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Analysis:

The background spectrum is automatically subtracted from the sample spectrum.

Identify and assign the major absorption bands to their corresponding functional group

vibrations.

Mass Spectrometry (MS)
Objective: To determine the accurate mass and fragmentation pattern of L-alanyl-L-threonine.

Protocol (Electrospray Ionization - ESI):

Sample Preparation: Dissolve a small amount of L-alanyl-L-threonine in a suitable solvent

(e.g., water/acetonitrile with 0.1% formic acid) to a concentration of approximately 1-10 µM.

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped

with an electrospray ionization source.

Data Acquisition (MS1):

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire a full scan mass spectrum in positive ion mode to observe the protonated

molecule [M+H]⁺.

Data Acquisition (MS/MS - Fragmentation):

Select the [M+H]⁺ ion for collision-induced dissociation (CID).

Acquire the product ion spectrum to observe the fragmentation pattern. Key fragments

would include the b- and y-ions resulting from cleavage of the peptide bond.

Data Analysis:
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Determine the accurate mass of the parent ion and its fragments.

Propose a fragmentation pathway consistent with the observed product ions.

Circular Dichroism (CD) Spectroscopy
Objective: To investigate the solution conformation of L-alanyl-L-threonine.

Protocol:

Sample Preparation:

Dissolve L-alanyl-L-threonine in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final

concentration of approximately 0.1-0.5 mg/mL. The buffer should be transparent in the far-

UV region.

Instrumentation: Use a circular dichroism spectropolarimeter.

Data Acquisition:

Record a baseline spectrum of the buffer using a quartz cuvette with a path length of 0.1

cm.

Record the CD spectrum of the sample from approximately 260 nm to 190 nm.

Typical parameters include a scanning speed of 50 nm/min, a bandwidth of 1 nm, and an

accumulation of 3-5 scans.

Data Analysis:

Subtract the baseline spectrum from the sample spectrum.

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) to normalize

for concentration and path length.

Analyze the resulting spectrum for characteristic secondary structure features (e.g.,

random coil, β-turn).
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Biological Workflow: Uptake of L-alanyl-L-threonine
in E. coli
While specific signaling pathways directly involving L-alanyl-L-threonine are not well-

documented, its transport and metabolism are of significant interest. The following diagram

illustrates a generalized workflow for studying the uptake of this dipeptide in a bacterial model

system such as Escherichia coli, based on published research.[2]

1. Strain Preparation

2. Phenotypic Growth Assay

3. Radiolabeled Uptake Experiment

Wild-type E. coli

Minimal Media
+ L-Threonine

Threonine Auxotrophic
Mutant Strain

Minimal Media
+ L-alanyl-L-threonine

Incubation and
Growth Monitoring

Grow E. coli cells to
mid-log phase

Incubate with
radiolabeled

L-alanyl-L-threonine

Quench uptake and
separate cells

Quantify intracellular
radioactivity via

scintillation counting

Click to download full resolution via product page

Workflow for studying L-alanyl-L-threonine uptake in E. coli.

This workflow outlines the key steps to investigate whether E. coli can utilize L-alanyl-L-

threonine as a source of threonine and to quantify the uptake of the dipeptide.
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Conclusion
This technical guide has summarized the available spectroscopic data for L-alanyl-L-threonine

and provided detailed experimental protocols for its comprehensive characterization. While a

complete set of experimental spectra is not yet publicly available, the information and

methodologies presented here offer a solid foundation for researchers working with this

dipeptide. The included biological workflow provides a practical approach to investigating its

transport and metabolism in a model organism. Further research is encouraged to expand the

experimental spectroscopic database for L-alanyl-L-threonine, which will undoubtedly aid in its

future applications in drug development and other scientific fields..

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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